iRGD peptide

Tumor penetration Peptide homing Extravascular distribution

Unlike RGD-only peptides, iRGD's CendR motif triggers NRP-1 transcytosis for deep tumor penetration. Co-administer with chemo or functionalize nanoparticles to bypass perivascular confinement. Clinical-phase validated bystander effect enhances payload delivery in desmoplastic tumors.

Molecular Formula C35H57N13O14S2
Molecular Weight 948.0 g/mol
Cat. No. B10799724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiRGD peptide
Molecular FormulaC35H57N13O14S2
Molecular Weight948.0 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O
InChIInChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18?,19-,20-,21-,22-,23-/m0/s1
InChIKeyYHTTWXCDIRTOQX-GHENWMSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iRGD Peptide for Procurement: Tumor-Penetrating Cyclic Peptide Specification and Baseline Characteristics


iRGD (internalizing RGD, sequence: CRGDKGPDC) is a 9-amino acid cyclic tumor-homing and tumor-penetrating peptide that operates via a sequential dual-receptor mechanism [1]. The peptide initially binds to αv integrins (αvβ3 and αvβ5) on tumor vasculature via its RGD motif, undergoes proteolytic cleavage to expose a cryptic C-end Rule (CendR) motif (R/KXXR/K), then binds neuropilin-1 (NRP-1) to trigger active transvascular transport into the tumor parenchyma [1][2]. Unlike conventional RGD peptides that merely target tumor vessels without penetrating beyond the endothelium, iRGD mediates deep extravascular tumor penetration of both covalently conjugated cargo and co-administered bystander molecules [1]. The peptide is also designated CEND-1 (certepetide) in clinical development [3].

Why iRGD Cannot Be Substituted with Conventional RGD Peptides: Procurement Risk Analysis


Conventional RGD peptides (e.g., CRGDC, cRGDfK, cilengitide/cRGDfMeV) possess integrin-binding capability but lack the proteolytically activatable CendR motif required for neuropilin-1 engagement and subsequent tissue penetration [1]. While these analogs can target αv integrins on tumor endothelium with comparable or even higher affinity, they fail to trigger the active transcytosis machinery that transports cargo across the vascular wall and deep into the tumor parenchyma [1][2]. In vivo imaging studies demonstrate that RGD-functionalized nanoparticles remain confined to perivascular regions, whereas iRGD-functionalized particles distribute extensively throughout the extravascular tumor tissue [1][3]. Procuring a generic RGD peptide in place of iRGD therefore results in loss of the tissue-penetrating functionality — a critical differentiation that fundamentally alters the achievable drug delivery depth and therapeutic outcome in solid tumors [2].

iRGD Peptide Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


iRGD vs CRGDC: Quantitative Tumor Tissue Penetration and Spreading Area Comparison

In a direct head-to-head comparison using fluorescence-labeled peptides in tumor-bearing mice, iRGD demonstrated substantially greater tumor tissue spreading than the conventional RGD cyclic peptide CRGDC [1]. Fluorescence microscopy quantification of the homing area revealed that iRGD spreads within tumor tissue far more efficiently than CRGDC, with iRGD penetrating deep into the extravascular tumor parenchyma while CRGDC remained largely confined to tumor blood vessels [1].

Tumor penetration Peptide homing Extravascular distribution

iRGD Integrin Binding Affinity Compared to Conventional RGD Peptides: Nanomolar Range Characterization

Comparative binding studies indicate that iRGD maintains integrin-binding affinity comparable to conventional RGD peptides, with affinity for αv integrins measured in the mid to low nanomolar range [1]. Importantly, the proteolytically generated CRGDK fragment exhibits stronger binding affinity for neuropilin-1 than for αv integrins, facilitating the critical transfer from integrin-mediated docking to NRP-1-mediated penetration [1].

Integrin binding αvβ3 αvβ5 Affinity comparison

iRGD (CEND-1) Clinical Pharmacokinetics: Plasma Half-Life and Tumor Retention Quantification

A comprehensive preclinical and clinical pharmacokinetic study of CEND-1 (iRGD) established quantitative PK parameters across species [1]. Following intravenous administration, the plasma half-life was approximately 25 minutes in mice and 2 hours in patients with metastatic pancreatic cancer [1]. Despite rapid systemic clearance, radiolabeled [3H]-CEND-1 demonstrated sustained tumor retention, with significant peptide remaining in tumors several hours post-administration while being cleared from most healthy tissues by 3 hours [1]. The tumor penetration-enhancing activity remained elevated for at least 24 hours after a single dose [1].

Pharmacokinetics Plasma half-life Tumor retention Clinical translation

iRGD Bystander Effect: Co-Administered Cargo Penetration Without Covalent Conjugation

A unique functional characteristic of iRGD is its ability to enhance tumor penetration of co-administered molecules that are not chemically conjugated to the peptide — termed the 'bystander effect' [1]. This property has been validated with multiple therapeutic classes, including small molecule drugs (doxorubicin), antibody therapeutics (trastuzumab), and nanoparticles (nab-paclitaxel) [1]. The mechanism relies on iRGD-triggered NRP-1-dependent transcytosis that increases vascular permeability and active transport in a tumor-specific manner, facilitating entry of bystander molecules present in the circulation [1].

Bystander effect Co-administration Drug delivery Therapeutic index

iRGD CendR-Dependent Anti-Metastatic Activity Distinct from Integrin-Binding Function

Beyond its delivery-enhancing function, iRGD demonstrates intrinsic anti-metastatic activity that is mechanistically independent of its integrin-binding RGD motif [1]. In experimental metastasis models, iRGD potently inhibited spontaneous metastasis, with the effect mediated specifically by the NRP-1-binding RXXK CendR motif rather than the RGD integrin-binding motif [1]. In vitro, iRGD inhibited tumor cell migration and induced chemorepulsion in a CendR- and NRP-1-dependent manner, causing collapse of cellular processes and partial cell detachment [1].

Metastasis inhibition CendR motif Chemorepulsion NRP-1

iRGD Clinical Efficacy Signal: Phase I Combination Therapy Response Rate in Metastatic Pancreatic Cancer

In a Phase I clinical study evaluating QLC12102 (CEND-1/iRGD) in patients with advanced metastatic pancreatic cancer, combination therapy with nab-paclitaxel and gemcitabine achieved an overall response rate (ORR) of 58.8% and median progression-free survival (PFS) of 9.7 months, with favorable overall safety profile [1].

Clinical trial Pancreatic cancer Response rate Combination therapy

iRGD Peptide Optimal Application Scenarios: Research and Industrial Use Cases Based on Differentiated Evidence


Co-Administration with Approved Chemotherapeutics for Enhanced Solid Tumor Penetration

Based on iRGD's demonstrated bystander effect, this peptide is optimally deployed in simple co-administration protocols with existing chemotherapeutic agents (e.g., doxorubicin, nab-paclitaxel, gemcitabine) to enhance their tumor penetration depth without requiring chemical conjugation [1][2]. The clinical Phase I data showing 58.8% ORR in pancreatic cancer when iRGD is combined with nab-paclitaxel and gemcitabine supports this application strategy [3]. This approach is particularly relevant for desmoplastic tumors (pancreatic, breast, hepatocellular carcinoma) where poor drug penetration limits therapeutic efficacy.

Nanoparticle and Imaging Agent Functionalization for Deep Tumor Delivery

iRGD functionalization of nanoparticles (liposomes, iron oxide nanoworms, polymersomes) enables deep extravascular tumor penetration that cannot be achieved with conventional RGD-functionalized particles [1]. In comparative imaging studies, iRGD-functionalized iron oxide nanoworms showed extensive penetration away from tumor vasculature into tissue parenchyma at 7 hours post-injection, whereas CRGDC-functionalized particles remained confined to perivascular regions [1]. This makes iRGD the preferred targeting ligand for nanocarrier systems intended for deep tumor drug delivery and advanced tumor imaging applications.

Peptide-Drug Conjugate (PDC) Development with Dual Therapeutic and Delivery Functionality

iRGD can be chemically conjugated to cytotoxic payloads (e.g., MMAF, camptothecin) to create peptide-drug conjugates that simultaneously serve as tumor-targeting delivery scaffolds and retain the ability to enhance penetration of co-injected bystander molecules [1]. This dual functionality is supported by evidence showing that chemically modified iRGD with added therapeutic benefit (iRGD-MMAF) retains its tumor-homing and tissue-penetrating capacity while also exhibiting direct cytotoxicity against αv integrin-expressing tumor cells [1]. This application leverages both the integrin-binding and NRP-1-binding properties of iRGD for combination therapy strategies.

Metastasis-Prone Cancer Models Requiring Both Delivery Enhancement and Anti-Metastatic Activity

In experimental metastasis models where both drug delivery depth and inhibition of metastatic spread are critical, iRGD offers a unique dual-benefit profile [1]. The peptide's CendR-dependent anti-metastatic activity, which is independent of its integrin-binding RGD motif, provides intrinsic inhibition of tumor cell migration and chemorepulsion [1]. This makes iRGD particularly suitable for research applications in highly metastatic tumor models (e.g., triple-negative breast cancer, melanoma, pancreatic cancer) where conventional RGD peptides provide only vascular targeting without the additional anti-metastatic functionality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for iRGD peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.